molecular formula C22H21ClN4O2 B4501317 6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one

6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4501317
M. Wt: 408.9 g/mol
InChI Key: RKUYOAYQZMQNPT-UHFFFAOYSA-N
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Description

“6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one” is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a phenylpiperazine moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-18-8-6-17(7-9-18)20-10-11-21(28)27(24-20)16-22(29)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUYOAYQZMQNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one” typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the phenylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one exhibit significant anticonvulsant properties. A study synthesized various derivatives and tested them for anticonvulsant activity using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) in mice. The results demonstrated that several derivatives showed effective activity in these models, suggesting potential use in treating epilepsy and other seizure disorders.

Key Findings:

  • Effective Compounds : Among the tested derivatives, those with structural similarities to the target compound exhibited strong activity in seizure models.
  • Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotarod test, indicating a favorable safety profile for certain derivatives.

Anticancer Properties

The compound's structure suggests it may interact with molecular targets involved in cancer progression, including protein kinases and growth factor receptors. Preliminary studies have shown that related triazolo-pyrimidine derivatives possess anticancer activities against various cancer cell lines.

Example of Activity:

CompoundCancer Cell LineIC50 (µM)
AMCF-7 (Breast)2.09
BHepG2 (Liver)2.08

These findings indicate that modifications to the pyridazine framework can enhance anticancer efficacy, making it a candidate for further development in cancer therapeutics.

Neuropharmacological Insights

The compound's piperazine moiety is known for its diverse pharmacological effects, particularly in neuropharmacology. Its potential as an anxiolytic or antidepressant agent is being explored, given the established roles of similar piperazine derivatives in modulating neurotransmitter systems.

Potential Mechanisms:

  • Dopamine Receptor Modulation : Similar compounds have been shown to affect dopamine receptors, which are crucial in mood regulation.
  • Serotonin Receptor Interaction : The piperazine group may interact with serotonin receptors, offering potential antidepressant effects.

Case Studies and Research Insights

  • Synthesis and Testing : A study synthesized a series of pyridazine derivatives, including the target compound, and conducted biological testing to evaluate their anticonvulsant and anticancer activities. The results highlighted the importance of structural modifications in enhancing pharmacological properties .
  • Comparative Analysis : In another research effort, various derivatives were compared against established drugs in both seizure models and cancer cell line assays. The findings suggested that certain modifications could lead to compounds with superior efficacy compared to existing treatments .
  • Future Directions : Ongoing research aims to further elucidate the mechanism of action and optimize the chemical structure for improved therapeutic outcomes across multiple disease states.

Mechanism of Action

The exact mechanism of action of “6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the phenylpiperazine moiety suggests potential interactions with neurotransmitter receptors, while the pyridazinone core may interact with various enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one
  • 6-(4-chlorophenyl)-2-[2-oxo-2-(4-ethylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one
  • 6-(4-chlorophenyl)-2-[2-oxo-2-(4-benzylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one

Uniqueness

The unique combination of the chlorophenyl group and the phenylpiperazine moiety in “6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one” may confer distinct pharmacological properties, such as enhanced binding affinity and selectivity for specific biological targets, compared to its analogs.

Biological Activity

The compound 6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one , identified by its CAS number 1358179-19-7, is a pyridazinone derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C25H22ClN7O2C_{25}H_{22}ClN_{7}O_{2} with a molecular weight of 487.9 g/mol. The structure includes a pyridazinone core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC₃₆H₃₃ClN₇O₂
Molecular Weight487.9 g/mol
CAS Number1358179-19-7

Anticancer Activity

Recent studies have highlighted the potential of This compound as an anticancer agent. Notably, compounds with similar structures have been shown to inhibit key kinases involved in cancer progression, particularly in glioblastoma models. For instance, a related compound was found to exhibit low micromolar activity against kinase AKT2/PKBβ, which is crucial in glioma malignancy and patient survival outcomes .

In vitro experiments demonstrated that this compound could inhibit neurosphere formation in primary patient-derived glioma stem cells, indicating its potential as a targeted therapy for glioblastoma .

Anticonvulsant Activity

Another significant aspect of this compound's biological profile is its anticonvulsant activity. In a study involving various derivatives of piperazine compounds, several were tested for efficacy against seizure models. The results indicated that compounds structurally related to This compound exhibited high activity in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

Analgesic and Anti-inflammatory Properties

Pyridazinone derivatives are also recognized for their analgesic and anti-inflammatory activities. The presence of the chlorophenyl group enhances these effects while minimizing common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Research has indicated that compounds similar to This compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, contributing to their anti-inflammatory action .

Study on Glioblastoma Treatment

A pivotal study explored the efficacy of pyridazine derivatives against glioblastoma cell lines. The findings revealed that certain derivatives could significantly reduce tumor growth in vitro by targeting specific signaling pathways associated with cancer cell survival .

Anticonvulsant Screening

In another study focusing on anticonvulsant properties, various piperazine derivatives were synthesized and screened for their ability to prevent seizures in animal models. The most active compounds demonstrated efficacy across multiple seizure models while maintaining a favorable safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.